molecular formula C13H20N4O2 B2706510 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034454-70-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

Cat. No.: B2706510
CAS No.: 2034454-70-9
M. Wt: 264.329
InChI Key: JBPBBKRALGIWPJ-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-dipolar cycloaddition[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology: Biologically, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide has shown potential as a lead compound in drug discovery. Its interactions with various biological targets can be explored for therapeutic applications.

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antiviral effects, making it a candidate for drug development.

Industry: In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • Pyrrolo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.

  • Morpholine derivatives: Compounds containing morpholine rings are known for their diverse applications in chemistry and medicine.

  • Carboxamide derivatives: Carboxamide groups are common in pharmaceuticals and agrochemicals due to their functional versatility.

Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBBKRALGIWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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